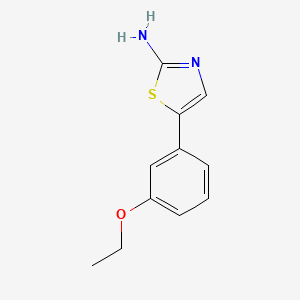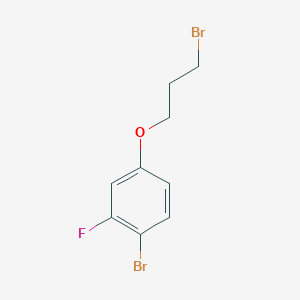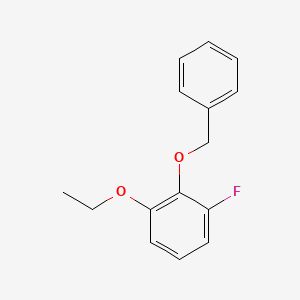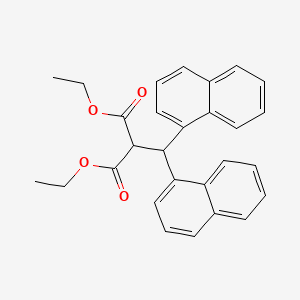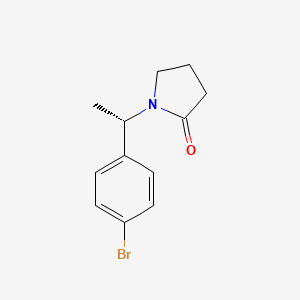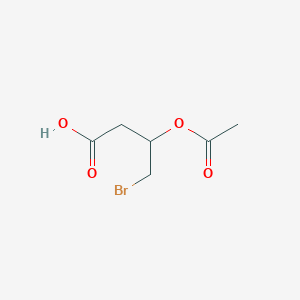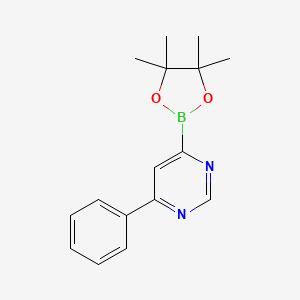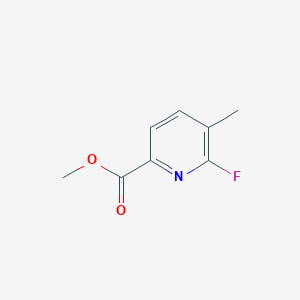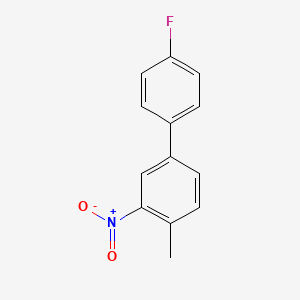
(3-Cyclopropyl-1-isopropyl-pyrazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyclopropyl-1-isopropyl-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with cyclopropyl and isopropyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-1-isopropyl-pyrazol-4-yl)boronic acid typically involves the hydroboration of an appropriate pyrazole precursor. One common method is the hydroboration of alkenes or alkynes with borane reagents, followed by oxidation to yield the boronic acid . The reaction conditions often involve mild temperatures and the use of solvents such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs large-scale hydroboration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions
(3-Cyclopropyl-1-isopropyl-pyrazol-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
科学研究应用
(3-Cyclopropyl-1-isopropyl-pyrazol-4-yl)boronic acid has several applications in scientific research:
作用机制
The mechanism of action of (3-Cyclopropyl-1-isopropyl-pyrazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron atom to the target molecule. This process is often catalyzed by palladium complexes in Suzuki-Miyaura cross-coupling reactions . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor modulation in biological systems .
相似化合物的比较
Similar Compounds
1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester: Similar structure with a pinacol ester group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a Boc protecting group.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Features additional methyl groups on the pyrazole ring.
Uniqueness
(3-Cyclopropyl-1-isopropyl-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .
属性
分子式 |
C9H15BN2O2 |
|---|---|
分子量 |
194.04 g/mol |
IUPAC 名称 |
(3-cyclopropyl-1-propan-2-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C9H15BN2O2/c1-6(2)12-5-8(10(13)14)9(11-12)7-3-4-7/h5-7,13-14H,3-4H2,1-2H3 |
InChI 键 |
VOQNGVKFRVLDMO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(N=C1C2CC2)C(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


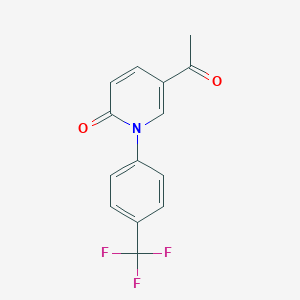
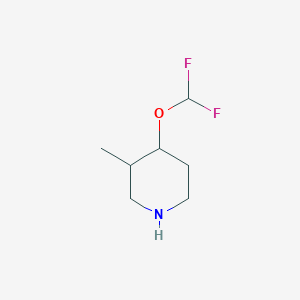
![2-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B14769112.png)
